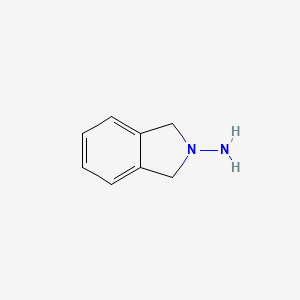

Isoindolin-2-amine

Übersicht

Beschreibung

It has a molecular formula of C8H10N2 . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .

Molecular Structure Analysis

The molecular structure of Isoindolin-2-amine is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring . The molecular weight of this compound is 134.084396 Da .

Chemical Reactions Analysis

Isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .

Physical and Chemical Properties Analysis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Wissenschaftliche Forschungsanwendungen

Green Synthesis Techniques

Multi-Component Synthesis Approaches

Efficient multi-component synthesis methods have been developed for isoindolin-1-one-3-phosphonates. These methods are characterized by mild, catalyst- and solvent-free conditions, offering a more sustainable approach to the synthesis of these compounds (Adib et al., 2016). Another study presented a similar approach for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, emphasizing clean, one-pot, and environmentally-friendly features (Chen et al., 2014).

Novel Derivatives and Biological Activities

Research has delved into creating novel isoindoline derivatives with potential biological activities. For instance, substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for anti-mycobacterial activities. One specific compound demonstrated potent and non-toxic effects against Mycobacterium tuberculosis (Rani et al., 2019). Additionally, the synthesis of 2-substituted isoindolines from α-amino acids has been explored, highlighting their potential as ligands for organometallic compounds with antitumor properties (Mancilla et al., 2001).

Advances in Isoindoline Synthesis

Advancements in the synthesis of isoindolin-1-ones have been reported, with various methodologies being explored. These include palladium-catalyzed carbonylation-hydroamination reactions in ionic liquids, facilitating the creation of substituted isoindolin-1-ones under mild conditions (Cao et al., 2008), and catalyst-free synthesis in water medium, which has proven to be a sustainable method for isoindolin-1-imine derivatives (Shen et al., 2015).

Pharmacological Potential

Isoindolin-2-amine derivatives have shown potential in various pharmacological applications. For example, certain isoindolin-1-one derivatives exhibited cytotoxic activity against cancer cell lines (Pham et al., 2020). Novel 1-iminoisoindoline derivatives were also synthesized, with some showing selective antiproliferative effects on specific cell lines (Sović et al., 2011).

Wirkmechanismus

Safety and Hazards

When handling Isoindolin-2-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dihydroisoindol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWOXRUJRCMCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508484 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21507-95-9 | |

| Record name | 1,3-Dihydro-2H-isoindol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)

![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)

![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)